Ethyl [(diphenylmethyl)amino](oxo)acetate
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Overview
Description
Ethyl (diphenylmethyl)aminoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, a diphenylmethylamino group, and an oxoacetate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (diphenylmethyl)aminoacetate typically involves the reaction of diphenylmethylamine with ethyl oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of Ethyl (diphenylmethyl)aminoacetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (diphenylmethyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Ethyl (diphenylmethyl)aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (diphenylmethyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the diphenylmethylamino group, which enhances the nucleophilicity of the compound. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Ethyl (diphenylmethyl)aminoacetate can be compared with other similar compounds, such as:
Ethyl oxo(piperidin-1-yl)acetate: This compound has a piperidine ring instead of the diphenylmethylamino group.
Ethyl (2-methoxyethyl)aminoacetate: This compound features a methoxyethyl group in place of the diphenylmethyl group.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)16(19)18-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19) |
InChI Key |
XIAKPXAJODEMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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